
(R,R)-Dihydro Bupropion Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Dihydro Bupropion Hydrochloride is a chiral compound derived from bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . Bupropion is known for its unique pharmacological profile, which includes norepinephrine and dopamine reuptake inhibition and nicotinic receptor antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Dihydro Bupropion Hydrochloride involves the reduction of bupropion. The process typically includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the selective reduction of the ketone group to a secondary alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(R,R)-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Bupropion.
Reduction: Various dihydro derivatives.
Substitution: Substituted bupropion derivatives.
Scientific Research Applications
(R,R)-Dihydro Bupropion Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders and as an antidepressant.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
(R,R)-Dihydro Bupropion Hydrochloride exerts its effects primarily through the inhibition of norepinephrine and dopamine reuptake . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), prolonging the action of these neurotransmitters in the synaptic cleft . Additionally, it acts as a nicotinic receptor antagonist, blocking the effects of nicotine on the brain .
Comparison with Similar Compounds
Similar Compounds
Bupropion: The parent compound, known for its antidepressant and smoking cessation properties.
Hydroxybupropion: A major metabolite of bupropion with similar pharmacological effects.
Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.
Uniqueness
(R,R)-Dihydro Bupropion Hydrochloride is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other stereoisomers . Its selective action on neurotransmitter systems and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C13H21Cl2NO |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1 |
InChI Key |
YZHVQDVGTAELNB-KATIXKQHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)

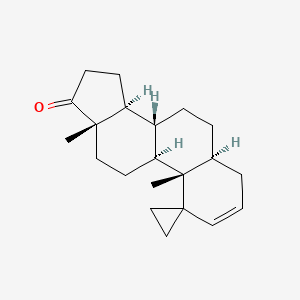
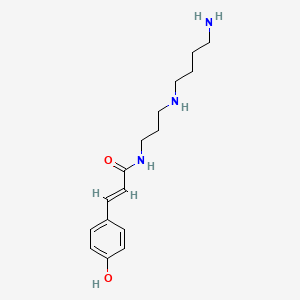
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
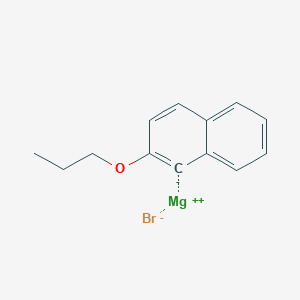
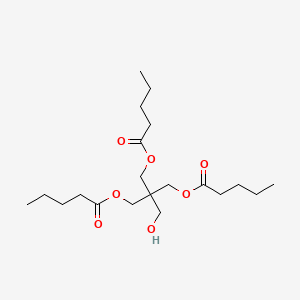
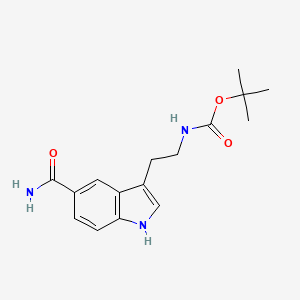

![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
